molecular formula C11H16N2O2 B6162109 tert-butyl 2,4-diaminobenzoate CAS No. 1249676-90-1

tert-butyl 2,4-diaminobenzoate

Cat. No.: B6162109
CAS No.: 1249676-90-1
M. Wt: 208.3
InChI Key:
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Description

Tert-butyl 2,4-diaminobenzoate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by amino groups, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4-diaminobenzoate typically involves the esterification of 2,4-diaminobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-diaminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: The major products are nitro derivatives of this compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are halogenated derivatives of this compound.

Scientific Research Applications

Tert-butyl 2,4-diaminobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and inflammation.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of their activity. The tert-butyl group can also influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 2,4-dinitrobenzoate: This compound has nitro groups instead of amino groups, leading to different chemical and biological properties.

    tert-butyl 3,5-diaminobenzoate: The amino groups are positioned differently on the benzene ring, affecting the compound’s reactivity and applications.

Uniqueness

Tert-butyl 2,4-diaminobenzoate is unique due to the specific positioning of the amino groups and the tert-butyl ester. This configuration provides distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications in research and industry.

Properties

CAS No.

1249676-90-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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